Product packaging for 7-(Methylthio)heptanenitrile(Cat. No.:CAS No. 75272-78-5)

7-(Methylthio)heptanenitrile

Cat. No.: B14446031
CAS No.: 75272-78-5
M. Wt: 157.28 g/mol
InChI Key: MAMGGQVRQMBXMB-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Nitrile Chemistry

7-(Methylthio)heptanenitrile is a bifunctional molecule containing both a nitrile (-C≡N) group and a thioether (-S-CH₃) group. This places it at the intersection of organosulfur and nitrile chemistry.

Organosulfur Chemistry: This field investigates compounds containing carbon-sulfur bonds. nih.gov Thioethers, like the methylthio group in this compound, are a fundamental class of organosulfur compounds. contaminantdb.ca The carbon-sulfur bond is generally weaker than a carbon-oxygen bond, which can influence the reactivity of the molecule. nih.gov Organosulfur compounds are known for their distinct odors and are integral to many biological processes and industrial applications. pageplace.de

Nitrile Chemistry: Nitriles are organic compounds that possess a -C≡N functional group. contaminantdb.ca The nitrile group is highly polar, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack. libretexts.org This reactivity allows nitriles to be versatile precursors in organic synthesis, readily converted into other functional groups such as carboxylic acids, amines, and ketones. libretexts.org The presence of a nitrile group is common in many pharmaceuticals and biologically active molecules. researchgate.net

The combination of a thioether and a nitrile in one aliphatic chain, as seen in this compound, results in a molecule with unique chemical properties and potential for diverse reactivity.

Significance of Sulfur-Containing Aliphatic Nitriles in Chemical Research

Sulfur-containing aliphatic nitriles are a class of compounds that have garnered interest in various research areas. Their significance stems from several key aspects:

Natural Products and Flavor Chemistry: Many sulfur-containing nitriles are found in nature, often as degradation products of glucosinolates, which are compounds abundant in Brassicaceae vegetables like broccoli and wasabi. contaminantdb.caacs.org this compound itself has been identified as a volatile compound in Aurinia sinuata and as a constituent of Japanese horseradish (Wasabia japonica). contaminantdb.caresearchgate.net These compounds can contribute significantly to the aroma and flavor profiles of foods. acs.org

Synthetic Intermediates: The dual functionality of these molecules makes them valuable building blocks in organic synthesis. The nitrile group can be transformed into various other functionalities, while the sulfur atom can be involved in different reactions or influence the reactivity of adjacent parts of the molecule.

Biological Activity: Research has shown that volatile compounds derived from glucosinolate degradation, including nitriles, can exhibit antimicrobial activity against a range of bacteria and fungi. researchgate.net For instance, this compound has been identified in Abarema cochliacarpos, a plant with known medicinal properties. sbpmed.org.br

Overview of Current Research Landscape on this compound

Current research on this compound is primarily centered on its occurrence in natural products and its characterization. It has been identified in studies analyzing the chemical composition of various plants. For example, it was found in Leptosphaeria maculans and has been noted in the context of its presence in Abarema cochliacarpos. sbpmed.org.brnih.gov

The compound is well-characterized analytically, with gas chromatography-mass spectrometry (GC-MS) data readily available in databases like the Human Metabolome Database (HMDB). Spectroscopic information, including 13C NMR, mass spectrometry, and infrared spectra, has also been documented. nih.gov

While its role as a natural product is established, dedicated studies on the synthesis, reactivity, and broader applications of this compound are less common in the current literature. Much of the available information is part of larger studies on the chemical profiles of natural sources.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 7-methylsulfanylheptanenitrile nih.govnist.gov
CAS Number 75272-78-5 nih.govnist.gov
Molecular Formula C₈H₁₅NS nih.govnist.gov
InChI InChI=1S/C8H15NS/c1-10-8-6-4-2-3-5-7-9/h2-6,8H2,1H3 nih.govnist.gov
InChIKey MAMGGQVRQMBXMB-UHFFFAOYSA-N nih.govnist.gov
Canonical SMILES CSCCCCCCC#N plantaedb.com

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 157.28 g/mol nih.govplantaedb.com
Exact Mass 157.09252066 g/mol plantaedb.com
XLogP3-AA 2.2 nih.gov
Topological Polar Surface Area 49.1 Ų nih.govplantaedb.com
Rotatable Bond Count 6 plantaedb.com
Kovats Retention Index (non-polar) 1427.3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NS B14446031 7-(Methylthio)heptanenitrile CAS No. 75272-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75272-78-5

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

7-methylsulfanylheptanenitrile

InChI

InChI=1S/C8H15NS/c1-10-8-6-4-2-3-5-7-9/h2-6,8H2,1H3

InChI Key

MAMGGQVRQMBXMB-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCC#N

Origin of Product

United States

Synthetic Methodologies for 7 Methylthio Heptanenitrile

Direct Nitrilation Pathways

Direct nitrilation pathways involve the introduction of a cyanide (-CN) group onto a heptane-based scaffold, typically through the displacement of a suitable leaving group. These methods are fundamental in nitrile synthesis due to their straightforward nature.

The conversion of an alcohol to a nitrile is a common synthetic transformation, though it typically proceeds in two steps. The precursor for this route is 7-(methylthio)heptan-1-ol. This precursor can be synthesized from a commercially available starting material such as 7-bromo-1-heptanol. The synthesis involves the nucleophilic substitution of the bromide with a methylthiolate source, such as sodium thiomethoxide (NaSMe), to form the desired thioether.

Once 7-(methylthio)heptan-1-ol is obtained, the hydroxyl group must be converted into a better leaving group to facilitate substitution by a cyanide nucleophile. A standard method is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate is then readily displaced by a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to yield 7-(Methylthio)heptanenitrile.

Table 1: Proposed Two-Step Synthesis from 7-(Methylthio)heptan-1-ol

Step Reaction Typical Reagents Product
1 Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine 7-(Methylthio)heptyl tosylate

The reaction of a halogenoalkane with a cyanide salt is a classic and highly effective method for synthesizing nitriles. This nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism for primary halides, is a direct and efficient route. chemguide.co.ukuzh.ch

The required precursor is 1-halo-7-(methylthio)heptane, for example, 1-bromo-7-(methylthio)heptane. This intermediate can be prepared from 7-(methylthio)heptan-1-ol (as described in 2.1.1) using a standard brominating agent like phosphorus tribromide (PBr₃).

The cyanation reaction is carried out by heating the 1-bromo-7-(methylthio)heptane under reflux with sodium or potassium cyanide. chemguide.co.uk The choice of solvent is crucial; ethanol (B145695) is commonly used, as the presence of water can lead to the formation of the corresponding alcohol as a byproduct due to the presence of hydroxide (B78521) ions. chemguide.co.uk The reaction mechanism involves the backside attack of the cyanide nucleophile on the carbon atom bonded to the halogen, leading to the displacement of the bromide ion and the formation of the carbon-carbon bond of the nitrile. youtube.com

Table 2: Comparison of Conditions for Sₙ2 Cyanation of Halogenoalkanes

Halogenoalkane Cyanide Source Solvent Conditions Product
1-Bromopropane KCN Ethanol Reflux Butanenitrile
Bromoethane NaCN Ethanol Reflux Propanenitrile

Hydrocyanation Strategies

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double or triple bond. For the synthesis of this compound, this strategy would utilize an alkene precursor.

The hydrocyanation of unactivated alkenes is a powerful industrial process, most notably used in the synthesis of adiponitrile, a precursor to nylon. wikipedia.org This reaction is typically catalyzed by low-valent nickel complexes containing phosphite (B83602) ligands. wikipedia.org The precursor for this synthesis would be an alkene containing the methylthio group, such as 8-(methylthio)oct-1-ene.

The catalytic cycle for this transformation generally involves several key steps:

Oxidative Addition: Hydrogen cyanide adds to the Ni(0) catalyst to form a hydrido-cyanido-nickel(II) complex. wikipedia.org

Alkene Coordination: The alkene precursor coordinates to the nickel complex.

Migratory Insertion: The alkene inserts into the nickel-hydride bond, forming an alkyl-nickel-cyanide intermediate.

Reductive Elimination: The final nitrile product is eliminated, regenerating the Ni(0) catalyst. wikipedia.org

Nitrile Formation via Amide Dehydration

The dehydration of a primary amide is a fundamental and reliable method for the preparation of nitriles. This pathway removes a molecule of water from the primary amide functional group to form the corresponding nitrile.

The specific precursor for this route is 7-(methylthio)heptanamide. This amide can be prepared from the corresponding carboxylic acid, 7-(methylthio)heptanoic acid. The carboxylic acid itself can be synthesized via oxidation of 7-(methylthio)heptan-1-ol. The conversion of the carboxylic acid to the primary amide can be achieved by first activating the acid (e.g., by converting it to an acid chloride with thionyl chloride, SOCl₂) and then reacting it with ammonia.

Once 7-(methylthio)heptanamide is obtained, it can be dehydrated using a variety of powerful dehydrating agents. The choice of reagent can influence the reaction conditions and yield.

Table 3: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating Agent Formula Typical Conditions
Phosphorus Pentoxide P₄O₁₀ Heating, neat or in an inert solvent
Thionyl Chloride SOCl₂ Reflux, often with a base like pyridine
Phosphorus Oxychloride POCl₃ Heating, often in a solvent like pyridine or acetonitrile

The reaction involves the elimination of water from the amide group, a process strongly driven by the formation of stable byproducts associated with the dehydrating agent. This method provides a robust alternative for synthesizing this compound, assuming the precursor amide is accessible.

Carbonyl-Based Synthesis Approaches

Carbonyl-based synthesis provides a robust method for constructing nitriles. The fundamental approach involves the addition of a cyanide-containing nucleophile to a carbonyl electrophile, a reaction class that is central to many organic syntheses.

A primary carbonyl-based method for synthesizing nitriles involves the formation of a cyanohydrin (a hydroxynitrile) through the nucleophilic addition of hydrogen cyanide (HCN) to an aldehyde or ketone. pressbooks.pubchemistrysteps.com For the specific synthesis of this compound, this process would theoretically start from the precursor 6-(methylthio)hexanal.

The reaction mechanism is a two-step nucleophilic addition process. savemyexams.com The carbon-oxygen double bond in the aldehyde is highly polarized, rendering the carbonyl carbon slightly positive and thus susceptible to nucleophilic attack. libretexts.orgdocbrown.info

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic cyanide ion (:CN⁻) on the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.comlibretexts.org This step breaks the C=O pi bond and forms a new carbon-carbon single bond, resulting in a tetrahedral alkoxide intermediate. pressbooks.pubmasterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated. savemyexams.com This proton can be supplied by an undissociated HCN molecule, water, or a dilute acid present in the reaction mixture, yielding the final hydroxynitrile product and regenerating the cyanide ion catalyst. pressbooks.publibretexts.org

This reaction is typically not performed with pure hydrogen cyanide gas due to its extreme toxicity and volatility. libretexts.org Instead, it is commonly carried out by mixing the aldehyde with an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) and then carefully adding a mineral acid, such as sulfuric acid, to generate HCN in situ. libretexts.org Maintaining a slightly acidic pH (around 4-5) is crucial as it provides the optimal balance between free cyanide ions for the nucleophilic attack and sufficient HCN for the protonation step, leading to the fastest reaction rates. libretexts.org The resulting intermediate, 7-hydroxy-7-(methylthio)heptanenitrile, would then require subsequent dehydration to yield the target compound, this compound.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is primarily judged by its yield and selectivity. Different methods for preparing nitriles offer varying degrees of success in these areas. For a bifunctional compound like this compound, selectivity is particularly important to avoid unwanted reactions at the thioether group.

Synthetic Route General Precursor Type Typical Yield Range Selectivity Considerations
Carbonyl Addition (Cyanohydrin) Aldehyde (e.g., 6-(methylthio)hexanal)85-91% (for general hydrocyanation) High selectivity for the carbonyl group. The thioether is generally non-reactive under these conditions. Equilibrium favors the cyanohydrin product. pressbooks.pub
Nucleophilic Substitution 7-Haloheptanenitrile75-82% Requires a selective reaction of a methylthiolate nucleophile with the halide, leaving the nitrile group intact. Potential for side reactions if conditions are not controlled.
Amide Dehydration 7-(Methylthio)heptanamide60-70%Requires harsh dehydrating agents and high temperatures (150-200°C), which could potentially affect the thioether group.

This table presents generalized data for the reaction types, as specific yield data for this compound synthesis is not widely published.

The hydrocyanation (carbonyl addition) route is often favored in industrial settings for its high yields and potential for continuous processing. Nucleophilic substitution on a halo-precursor also offers good yields and is a common laboratory method. The dehydration of amides generally results in lower yields and requires more forceful conditions.

The choice of reagents and the conditions under which a reaction is performed are critical factors that influence the outcome, cost, and safety of a synthesis.

Synthetic Route Key Reagents Solvent Typical Conditions
Carbonyl Addition (Cyanohydrin) Aldehyde, NaCN/KCN, weak acid (e.g., H₂SO₄) libretexts.orgWater/EthanolSlightly acidic (pH 4-5), often base-catalyzed to generate CN⁻. pressbooks.publibretexts.org Reaction is reversible. pressbooks.pub
Nucleophilic Substitution 7-Haloheptanenitrile, Sodium thiomethoxide (NaSMe)Polar aprotic (e.g., DMF, Acetonitrile) Typically requires heating under reflux to drive the reaction to completion.
Amide Dehydration Amide, Dehydrating agent (e.g., P₄O₁₀)Solvent-free or high-boiling inert solventHigh temperatures (150-200°C) for several hours.

This table outlines general reagent systems and conditions for the discussed synthetic pathways.

The carbonyl addition route utilizes relatively inexpensive and accessible reagents, though the handling of cyanide requires stringent safety protocols. chemistrysteps.comlibretexts.org Nucleophilic substitution provides a direct path if the appropriate halo-nitrile precursor is available. The amide dehydration method, while straightforward, involves corrosive reagents and significant energy input due to high reaction temperatures.

Chemical Reactivity and Transformation Studies of 7 Methylthio Heptanenitrile

Nitrile Group Reactivity

The triple bond between the carbon and nitrogen atoms in the nitrile group of 7-(methylthio)heptanenitrile is the center of its reactivity. This functionality allows the compound to participate in a variety of chemical transformations, including nucleophilic additions and reductions.

Hydrolysis Reactions: Pathways to Heptanoic Acid Derivatives

Hydrolysis of nitriles is a fundamental reaction that converts the nitrile group into a carboxylic acid. This process typically occurs under either acidic or basic conditions and proceeds through an amide intermediate.

Under acidic conditions, the nitrogen atom of the nitrile group in this compound is protonated, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of a tautomeric intermediate, which ultimately rearranges to the more stable amide. Further hydrolysis of the amide, also acid-catalyzed, yields 7-(methylthio)heptanoic acid and an ammonium (B1175870) ion.

General Reaction Scheme for Acid-Catalyzed Hydrolysis:

Generated code

In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in this compound. This addition results in the formation of an intermediate anion. Protonation of this anion by water generates a tautomeric imidic acid, which then rearranges to the amide. The amide can then undergo further base-catalyzed hydrolysis to produce the carboxylate salt of 7-(methylthio)heptanoic acid and ammonia. Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid.

General Reaction Scheme for Base-Catalyzed Hydrolysis:

Generated code

In both acidic and basic hydrolysis, 7-(methylthio)heptanamide is formed as an intermediate. The reaction involves the addition of water across the carbon-nitrogen triple bond. It is possible to isolate this amide intermediate by carefully controlling the reaction conditions, such as temperature and the concentration of the acid or base.

Reduction Reactions: Formation of Heptylamine Derivatives

The nitrile group of this compound can be reduced to a primary amine, 7-(methylthio)heptan-1-amine, using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a strong, non-selective reducing agent capable of reducing nitriles to primary amines. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This process is repeated, and subsequent workup with water protonates the nitrogen atom to yield the primary amine. Due to its high reactivity, LiAlH₄ will reduce many other functional groups. masterorganicchemistry.com

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulky and more selective reducing agent compared to LiAlH₄. chemistrysteps.commasterorganicchemistry.com It is often used to partially reduce nitriles to aldehydes after a hydrolysis workup. chemistrysteps.commasterorganicchemistry.com The reaction is typically performed at low temperatures to prevent over-reduction. chemistrysteps.com The bulky nature of DIBAL-H hinders the second addition of a hydride ion, leading to the formation of an imine intermediate which is then hydrolyzed to the aldehyde. chemistrysteps.com However, with an excess of DIBAL-H and at higher temperatures, it can also reduce nitriles to primary amines. scribd.com

Table 1: Summary of Reactivity for this compound

Reaction TypeReagent(s)Intermediate(s)Final Product(s)
Acidic HydrolysisH₃O⁺, H₂O, heat7-(Methylthio)heptanamide7-(Methylthio)heptanoic acid
Basic Hydrolysis1. NaOH, H₂O, heat 2. H₃O⁺7-(Methylthio)heptanamide7-(Methylthio)heptanoic acid
Reduction1. LiAlH₄ 2. H₂OImine-aluminum complex7-(Methylthio)heptan-1-amine
Partial Reduction1. DIBAL-H (1 equiv.), low temp. 2. H₂OImine7-(Methylthio)heptanal
Full Reduction1. DIBAL-H (excess), higher temp. 2. H₂OImine7-(Methylthio)heptan-1-amine

Nucleophilic Addition Reactions

The electron-withdrawing nature of the nitrogen atom in the nitrile group (-C≡N) renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is central to many of the transformations involving this compound.

Grignard Reagent Interactions Leading to Ketones

The reaction of nitriles with Grignard reagents (R-MgX) provides a classic and effective method for the synthesis of ketones. masterorganicchemistry.comcommonorganicchemistry.com This transformation proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. The initial product is an imine, which upon hydrolysis, yields the corresponding ketone. masterorganicchemistry.com

In the case of this compound, its reaction with a Grignard reagent, followed by an acidic workup, would be expected to produce a ketone. The general mechanism involves the attack of the Grignard reagent on the nitrile carbon, forming a new carbon-carbon bond and a magnesium salt of an imine. Subsequent hydrolysis cleaves the carbon-nitrogen double bond, replacing it with a carbonyl group. masterorganicchemistry.com

Table 1: Grignard Reaction with this compound

Reactant 1Reactant 2Product (after hydrolysis)
This compoundGrignard Reagent (e.g., CH₃MgBr)8-(Methylthio)octan-2-one

This table presents a hypothetical, yet chemically plausible, reaction based on the general reactivity of nitriles with Grignard reagents.

Amination Reactions (e.g., with Methylamine (B109427) to 7-(Methylamino)heptanenitrile)

While direct amination of the nitrile group in this compound can be challenging, related compounds demonstrate the feasibility of introducing an amino group. For instance, the reaction of 7-chloroheptanenitrile with methylamine results in the formation of 7-(methylamino)heptanenitrile. This suggests that while the nitrile itself is not directly aminated, the heptanenitrile (B1581596) backbone can be functionalized with an amine through nucleophilic substitution on a derivative.

Methylthio Group Reactivity

The sulfur atom in the methylthio group (-S-CH₃) possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. google.com This functionality plays a significant role in the synthesis of sulfur-containing heterocycles and can be readily transformed into other sulfur-containing functional groups.

Contributions to Sulfur-Containing Heterocycle Synthesis

The methylthio group in this compound can potentially serve as a sulfur source in the synthesis of various sulfur-containing heterocyclic compounds. The synthesis of such heterocycles is of considerable interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. sioc-journal.cnchemistryviews.org The specific pathways would depend on the reaction conditions and the other reagents employed, but could involve intramolecular cyclization or reactions where the sulfur atom acts as a nucleophile.

Oxidation Reactions (e.g., to Sulfoxides)

The sulfur atom in the methylthio group of this compound can be oxidized to form the corresponding sulfoxide (B87167) and subsequently to a sulfone. This transformation is typically achieved using various oxidizing agents. organic-chemistry.org The selective oxidation to the sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone. mdpi.comrsc.org

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic chemistry. cdmf.org.br A variety of reagents and methods have been developed to achieve this, including the use of hydrogen peroxide. mdpi.com

Table 2: Oxidation Products of this compound

Starting MaterialOxidizing AgentMajor Product
This compoundMild Oxidant (e.g., H₂O₂ in controlled conditions)7-(Methylsulfinyl)heptanenitrile
This compoundStrong Oxidant (e.g., excess H₂O₂ or other strong oxidants)7-(Methylsulfonyl)heptanenitrile

Catalytic Behavior and Selectivity in Organic Transformations

In certain catalytic systems, this compound has shown different reactivity compared to other nitriles. For instance, in a triazine diphosphonium catalyst system designed for benzothiazole (B30560) synthesis, this compound exhibited lower reactivity than aromatic nitriles like 4-methylbenzonitrile. This highlights the catalyst's selectivity for more electron-deficient nitriles. The study of catalytic behavior is crucial for developing efficient and selective synthetic methods. researchgate.netmdpi.com

Natural Occurrence and Biosynthetic Pathways of 7 Methylthio Heptanenitrile

Isolation and Identification from Botanical Sources

The detection of 7-(Methylthio)heptanenitrile in the plant kingdom has been documented in several distinct families, highlighting its distribution across different plant lineages.

Research into the volatile compounds of Aurinia sinuata, a member of the Brassicaceae family, has led to the identification of this compound. The analysis of volatiles from the aerial parts of the plant was conducted using gas chromatography/gas chromatography-mass spectrometry (GC/GC-MS). researchgate.net The main constituents of these volatiles were found to be degradation products of glucosinolates, which are characteristic secondary metabolites of the Brassicaceae family. researchgate.net

Among the various glucosinolate degradation products identified, this compound was present, though not as one of the main compounds. Its detection alongside other nitriles and isothiocyanates suggests it is a product of glucosinolate breakdown. researchgate.net The study also noted the presence of other related compounds such as 6-(methylthio)hexanenitrile and 5-(methylthio)pentyl isothiocyanate. researchgate.net

**Table 1: Glucosinolate Degradation Products Identified in *Aurinia sinuata***

Compound Name Compound Class
This compound Nitrile
6-(Methylthio)hexanenitrile Nitrile
5-(Methylthio)pentyl isothiocyanate Isothiocyanate
4-Pentenyl isothiocyanate Isothiocyanate
5-Hexenenitrile Nitrile

The presence of this compound has also been reported in Abarema cochliacarpos, a medicinal plant. nih.govresearchgate.net A comprehensive metabolite profiling study of A. cochliacarpos extracts utilized high-performance liquid chromatography/high-resolution mass spectrometry (HPLC/HR-MS) to identify a wide range of chemical constituents. nih.govresearchgate.net

This advanced analytical technique allowed for the characterization of numerous compounds, including fatty alcohols, terpenoids, phenolic derivatives, flavonoids, and alkaloids. nih.govresearchgate.net Within this complex chemical matrix, this compound was identified as one of the constituents. sbpmed.org.br The use of chemometrics in the study helped to differentiate the chemical composition of extracts based on the solvent and plant part used. nih.govresearchgate.net

In studies of the alkaloid content of Dipthychocarpus strictus, this compound has been identified. Research presented at the 9th International Symposium on The Chemistry of Natural Compounds detailed the isolation of various alkaloids from this plant. The investigation of the total alkaloids from D. strictus through chromatographic methods on an alumina (B75360) column led to the identification of several crystalline bases. Among the compounds listed as being identified from the plant was this compound.

Occurrence in Fungal and Plant Metabolomes

Beyond its direct isolation from plant tissues, this compound and its derivatives have been noted in the broader context of fungal and plant metabolomics, often in relation to defense and stress responses.

The compound this compound has been reported to be present in Leptosphaeria maculans, a hemibiotrophic fungus that is a significant pathogen of brassica crops. nih.gov The fungus is known to secrete effector proteins that interfere with the host plant's defense mechanisms. nih.gov While the specific metabolic role of this compound in L. maculans is not fully elucidated in the available literature, its presence within the fungus's metabolome suggests a potential role in its life cycle or its interaction with host plants.

In the model plant Arabidopsis thaliana, a member of the Brassicaceae family, a derivative of this compound has been identified. A study on the lipopolysaccharide (LPS)-induced metabolome of A. thaliana revealed the presence of 7-Methylthioheptanonitrile oxide. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is known to trigger plant defense responses. nih.gov

The detection of 7-Methylthioheptanonitrile oxide was part of a broader metabolomic analysis aimed at understanding the plant's adaptive responses to external stimuli. nih.gov The study utilized liquid chromatography coupled to mass spectrometry for the analysis of polar and semi-polar metabolites. The identification of this oxidized form of this compound points to its involvement in the dynamic reprogramming of metabolic pathways related to the plant's innate immunity. nih.gov

**Table 2: Detection of 7-Methylthioheptanonitrile Oxide in *Arabidopsis thaliana***

Compound Name Analytical Method Biological Context
7-Methylthioheptanonitrile oxide Liquid Chromatography-Mass Spectrometry Detected in response to lipopolysaccharide (LPS) treatment, indicating a role in plant defense pathways. nih.gov

Proposed Biosynthetic Routes

The biogenesis of this compound is understood to occur through several key pathways. These involve the degradation of sulfur-containing compounds in plants and potential roles in the synthesis of more complex molecules like alkaloids.

The most recognized pathway for the formation of this compound is the breakdown of glucosinolates. researchgate.net Glucosinolates are a class of secondary metabolites rich in sulfur, characteristic of plants in the Brassicales order. nih.govmdpi.com When plant tissue is damaged, for instance by herbivory or mechanical stress, glucosinolates are exposed to myrosinase enzymes, initiating hydrolysis. frontiersin.org This process leads to a variety of breakdown products, including nitriles. Specifically, this compound is formed from the degradation of its corresponding precursor, 7-(methylthio)heptylglucosinolate. nih.gov

The enzymatic hydrolysis of glucosinolates is a critical step in nitrile formation. frontiersin.orgnih.gov The process begins when myrosinase, a type of thioglucosidase, hydrolyzes the glucosinolate to produce an unstable intermediate known as an aglycone. plos.org The fate of this aglycone is determined by the surrounding chemical environment and the presence of specific cofactor proteins. mdpi.com

In the absence of these cofactors, the aglycone typically rearranges spontaneously into an isothiocyanate. frontiersin.orgplos.org However, in the presence of Nitrile-Specifier Proteins (NSPs), the reaction is directed towards the formation of a simple nitrile. nih.govfrontiersin.org NSPs are believed to interact with the aglycone, preventing the typical rearrangement and facilitating the elimination of a sulfur atom to yield the nitrile. frontiersin.orgplos.org The activity of some specifier proteins can also be promoted by the presence of ferrous ions (Fe²⁺). nih.govplos.org Therefore, the enzymatic hydrolysis of 7-(methylthio)heptylglucosinolate in the presence of myrosinase and NSPs results in the production of this compound. nih.gov

Table 1: Key Molecules in the Biosynthesis of this compound via Glucosinolate Degradation

Molecule Type Specific Name Role in Pathway
Precursor 7-(Methylthio)heptylglucosinolateThe parent compound that undergoes hydrolysis. nih.gov
Enzyme MyrosinaseCatalyzes the initial hydrolysis of the glucosinolate. frontiersin.orgplos.org
Cofactor Nitrile-Specifier Protein (NSP)Directs the unstable aglycone to form a nitrile instead of an isothiocyanate. nih.govfrontiersin.org
Product This compoundThe final nitrile compound formed from the pathway. researchgate.net

Beyond its role as a glucosinolate breakdown product, this compound has been proposed as an intermediate in the biosynthesis of certain alkaloids. Research has pointed to this nitrile as a potential precursor in the formation of the alkaloid Desoxydiptocarpilidine. This suggests that in some plant species, this compound is not an endpoint of a metabolic pathway but rather a building block for constructing more complex, nitrogen-containing defensive compounds.

The production of nitriles, including this compound, is not static and can be significantly influenced by environmental conditions. These factors can alter the concentration of precursor glucosinolates and the expression or activity of biosynthetic enzymes. rsc.org

Biotic Stress: Herbivore attacks and pathogen infections are major triggers for the glucosinolate-myrosinase defense system. rsc.orgwiley.com The resulting tissue damage initiates rapid hydrolysis, increasing the production of defensive compounds like nitriles. frontiersin.orgwiley.com

Abiotic Stress: Factors such as light, drought, and temperature can modulate plant metabolism. wiley.comnih.gov For instance, some studies have shown that light can synergistically regulate the synthesis and release of nitriles in response to herbivory. wiley.com Drought stress has also been linked to changes in the production of cyanide and related compounds as part of the plant's stress response. nih.gov

Nutrient Availability: The biosynthesis of sulfur-containing glucosinolates is dependent on the availability of sulfur and nitrogen in the soil. Deficiencies in these key nutrients can limit the plant's ability to produce the necessary precursors for nitrile formation.

Table 2: Summary of Environmental Influences on Nitrile Formation

Factor Effect on Biosynthesis Mechanism
Herbivory/Pathogen Attack Increases nitrile productionTissue damage activates the myrosinase enzyme, leading to glucosinolate hydrolysis. frontiersin.orgwiley.com
Light Can increase nitrile releaseActs as a regulatory signal, sometimes in synergy with biotic stress. wiley.com
Drought Stress May alter nitrile/cyanide metabolismInduces a general stress response that can include changes in nitrogen-containing secondary metabolites. nih.gov
Nutrient Levels Affects precursor availabilityProduction of sulfur- and nitrogen-rich glucosinolates is dependent on soil nutrient content.

Spectroscopic and Advanced Analytical Characterization of 7 Methylthio Heptanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. savemyexams.comutdallas.eduacdlabs.com In the context of 7-(methylthio)heptanenitrile, NMR is crucial for confirming its identity and elucidating the specific arrangement of its atoms.

¹H NMR Spectral Analysis (e.g., Methylthio, CH₂-S, N≡C-CH₂ Proton Signals)

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. savemyexams.comutdallas.edu The protons of the methyl group attached to the sulfur atom (S-CH₃) typically appear as a singlet in the range of δ 2.0-2.5 ppm. rsc.org The methylene (B1212753) group directly bonded to the sulfur atom (-CH₂-S) is expected to produce a triplet signal, also in a similar region, due to coupling with the adjacent methylene group. Protons on the carbon adjacent to the electron-withdrawing nitrile group (N≡C-CH₂) are deshielded and typically resonate as a triplet between δ 2.0 and 3.0 ppm. ucalgary.calibretexts.org The remaining methylene protons in the aliphatic chain would appear as a complex multiplet pattern further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Proton Type Predicted Chemical Shift (ppm) Multiplicity
Methylthio -S-CH₃ ~2.1 Singlet
Methylene adjacent to Sulfur -CH₂-S- ~2.5 Triplet
Methylene adjacent to Nitrile -CH₂-C≡N ~2.3 Triplet

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum of this compound, the carbon of the nitrile functional group (C≡N) is a key diagnostic signal, typically appearing in the range of 115–125 ppm. ucalgary.calibretexts.org The carbon of the methylthio group (-S-CH₃) would be found at a characteristic upfield position. The carbons of the methylene groups along the chain will have distinct chemical shifts influenced by their proximity to the sulfur atom and the nitrile group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Functional Group Carbon Type Predicted Chemical Shift (ppm)
Nitrile -C≡N 115-125
Methylthio -S-CH₃ ~15
Methylene adjacent to Sulfur -CH₂-S- ~35
Methylene adjacent to Nitrile -CH₂-C≡N ~17

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. vscht.czmsu.edu

Identification of C-S and Nitrile Functional Group Stretches

The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. The nitrile group (C≡N) exhibits a strong and sharp absorption band in the region of 2240-2260 cm⁻¹. spectroscopyonline.com This is a highly characteristic peak for nitriles. The carbon-sulfur (C-S) bond gives rise to a weaker absorption band, which can be found in the range of 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Characteristic Absorption (cm⁻¹) Intensity
Nitrile C≡N stretch 2240-2260 Strong, Sharp
Thioether C-S stretch 600-800 Weak to Medium

Absence of Sulfoxide (B87167) Absorption Bands in Related Alkaloids

When analyzing related natural products or potential oxidation products, the absence of certain IR bands can be as informative as their presence. For example, if this compound were to be oxidized, it could form the corresponding sulfoxide. Sulfoxides show a characteristic strong S=O stretching absorption band in the region of 1000-1100 cm⁻¹. wisc.eduresearchgate.net Therefore, the absence of a strong absorption band in this region of the IR spectrum of a sample of this compound confirms its purity and that it has not been oxidized to the sulfoxide form. This is particularly relevant when isolating and characterizing thioether-containing alkaloids from natural sources.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the elemental composition of a sample or molecule and for elucidating the chemical structures of complex molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For this compound, GC-MS serves as a definitive technique for both structural confirmation and the assessment of purity. The gas chromatograph separates the volatile this compound from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides a molecular fingerprint, confirming the compound's identity. Purity is validated by the presence of a single, dominant chromatographic peak corresponding to this compound, with the absence or minimal presence of peaks from impurities. researchgate.net Experimental data for this compound is available in public databases, often recorded on instruments such as a SHIMADZU LKB-9000B. nih.gov

Fragmentation Patterns and Mass Spectral Data Analysis (e.g., EI-B Positive Ionization)

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, causing them to fragment in predictable and reproducible ways. The analysis of these fragmentation patterns is crucial for structural elucidation. In the case of this compound, ionization under EI-B (Electron Ionization-Beam) in positive mode results in a characteristic mass spectrum. nih.gov

The molecular structure of this compound, an aliphatic chain with a terminal nitrile group and a methylthioether group, dictates its fragmentation. Nitriles and thioethers have known fragmentation behaviors. acs.orgmiamioh.edu Aliphatic nitriles may exhibit a weak or absent molecular ion peak (the peak representing the intact ionized molecule). creative-proteomics.com Common fragmentations include alpha-cleavage and McLafferty rearrangement. miamioh.eduwhitman.edu

The recorded mass spectral data for this compound shows several key fragment ions. nih.gov The most intense peak (base peak) and other significant peaks provide structural clues. For instance, the fragment at m/z 61 is characteristic of the [CH3-S-CH2]+ fragment, arising from cleavage of the bond beta to the sulfur atom. The peak at m/z 83 likely corresponds to the loss of the methylthio group.

Table 1: Top 5 Mass Spectral Peaks for this compound (EI, 70 eV)

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
61.0 99.99
83.0 99.00
69.0 32.50
96.0 18.50
55.0 16.50

Source: PubChem CID 5319789 nih.gov

Advanced Chromatographic Techniques

Advanced chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in complex mixtures. Gas chromatography, in particular, is highly effective for volatile and semi-volatile compounds like this compound.

Retention Indices in Gas Chromatography

The Retention Index (RI) is a system used in gas chromatography to convert retention times into system-independent constants. researchgate.net This allows for the comparison of values measured by different instruments and laboratories. researchgate.netresearchgate.net The Kovats Retention Index is defined for a specific stationary phase and temperature, using a series of n-alkanes as reference points. chromatographyonline.com The use of retention indices significantly increases the accuracy of compound identification when combined with mass spectral library searches, helping to eliminate false positives and distinguish between isomers that may have very similar mass spectra. researchgate.net

For this compound, a specific Kovats retention index has been experimentally determined, which aids in its unambiguous identification during GC analysis. nih.gov

Table 2: Kovats Retention Index for this compound

Column Type Retention Index (RI)
Semi-standard non-polar 1427.3

Source: NIST Mass Spectrometry Data Center nih.gov

Method Development and Validation for Analytical Procedures

The development and validation of analytical methods are critical to ensure that the data generated is accurate, reliable, and fit for its intended purpose. researchgate.netemerypharma.com Regulatory bodies like the International Council for Harmonisation (ICH) provide detailed guidelines on the validation of analytical procedures. europa.eufda.gov

Principles of Analytical Method Development (e.g., Specificity, Linearity, Limits of Detection (LOD), Limits of Quantitation (LOQ), Range, Accuracy, Precision, Robustness)

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended use. emerypharma.comwjarr.com This involves evaluating several key performance characteristics:

Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comich.org For this compound, a specific method would provide a signal only for this compound, without interference from structurally similar compounds or sample matrix components. ich.org

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. eirgenix.com This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the response versus concentration data.

Range : The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

Limits of Detection (LOD) and Limits of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.neteirgenix.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.neteirgenix.comdemarcheiso17025.com These are crucial for analyzing trace amounts of a substance.

Accuracy : Accuracy expresses the closeness of the method's results to the true or accepted reference value. elementlabsolutions.comfiveable.me It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the true value. fiveable.me

Precision : Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comfiveable.me It is usually expressed as the standard deviation or relative standard deviation of a series of measurements and can be evaluated at different levels: repeatability (same lab, same analyst, same day) and intermediate precision (within-lab variations). fiveable.me

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. numberanalytics.comsustainability-directory.comapajournal.org.uk This provides an indication of the method's reliability during normal usage. apajournal.org.uk For a GC method, these parameters could include variations in injection temperature, flow rate, or oven temperature ramp. sustainability-directory.com

Table 3: Compound Names Mentioned

Compound Name
This compound

Quality by Design (QbD) Approaches in Analytical Methodologies

The development of robust and reliable analytical methods for the characterization and quantification of this compound is paramount, particularly in regulated industries. The adoption of a Quality by Design (QbD) approach ensures that the analytical method is well-understood, fit for its intended purpose, and consistently delivers reliable results throughout its lifecycle. americanpharmaceuticalreview.com QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.org This proactive strategy moves away from reactive troubleshooting to a state of proactive failure reduction, resulting in more robust and cost-effective analytical methods. nih.gov

The principles of Analytical QbD (AQbD) are increasingly being applied to the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), which is a common technique for the analysis of nitrile compounds. nih.govaustinpublishinggroup.com The AQbD framework for this compound would involve several key steps:

Defining the Analytical Target Profile (ATP): This is the foundational step where the goals and performance requirements of the analytical method are clearly defined. brjac.com.br

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that ensure the desired quality of the results (e.g., resolution, peak symmetry, accuracy, precision). mdpi.com CMPs are the method variables that can impact the CMAs (e.g., mobile phase composition, column temperature, flow rate). austinpublishinggroup.com

Risk Assessment: A systematic process to identify and rank the potential impact of CMPs on the CMAs. nih.gov This often involves tools like a fishbone (Ishikawa) diagram to brainstorm potential variables. mdpi.com

Design of Experiments (DoE): Statistical experimental designs are employed to systematically study the effects of CMPs and their interactions on the CMAs. brjac.com.br This allows for the establishment of a Method Operable Design Region (MODR). americanpharmaceuticalreview.com

Control Strategy and Lifecycle Management: A planned set of controls is established to ensure the method consistently performs as expected. This includes system suitability tests and a plan for continuous monitoring and improvement. europa.eu

The application of QbD principles to the analytical methods for this compound offers significant advantages, including a deeper understanding of the method's variability, leading to improved robustness and easier regulatory submissions. researchgate.net

AQbD Step Description Relevance to this compound Analysis
Define ATP Establish the method's purpose and performance requirements.To accurately quantify this compound and its related impurities in a given matrix.
Identify CMAs & CMPs Determine critical attributes (e.g., resolution) and parameters (e.g., pH).Ensuring separation from potential isomers or degradation products. Parameters like column chemistry and mobile phase are critical.
Risk Assessment Evaluate the impact of parameters on attributes.Identifying which factors (e.g., column temperature) are most likely to affect the separation and quantification of this specific nitrile.
Design of Experiments Systematically study parameter effects.Optimizing the HPLC method to achieve the best possible separation and peak shape for this compound.
Control Strategy Implement controls for consistent performance.Defining system suitability criteria to ensure the method is performing correctly before each batch of analysis.

This table provides an interactive overview of the Analytical Quality by Design (AQbD) steps as they would be applied to the analysis of this compound.

Analytical Target Profile (ATP) Definition

The Analytical Target Profile (ATP) is a critical, prospective summary of the performance characteristics that an analytical method must meet to be considered fit for its intended purpose. europa.eua3p.org It serves as the starting point and guiding principle for the entire AQbD process. nih.gov The ATP is established before the development of the analytical method and is independent of any specific analytical procedure. a3p.org For this compound, the ATP would be defined based on the context of its analysis, for instance, as a potential impurity in a drug substance or as a component in a chemical mixture.

The ATP for an analytical method designed to quantify this compound as a process-related impurity would typically include the following elements:

Analyte and Matrix: The method must be able to quantify this compound in the presence of the main compound and other potential impurities or matrix components.

Quality Attribute to be Measured: The identity and concentration (or relative concentration) of this compound.

Performance Characteristics and Criteria: These are the quantitative measures of the method's performance.

The following table outlines a hypothetical ATP for an HPLC method intended for the quantification of this compound as an impurity.

Performance Characteristic Target Criteria Justification
Specificity/Selectivity The method must be able to resolve this compound from the main component and other known impurities with a resolution of ≥ 2.0. mdpi.comTo ensure that the reported value is solely for this compound and not influenced by co-eluting species.
Accuracy The recovery of this compound should be within 90.0% to 110.0% of the true value.To ensure the measured concentration is close to the actual concentration.
Precision (Repeatability) The relative standard deviation (RSD) for replicate injections should not be more than 5.0%.To demonstrate the consistency of the method's results for a given sample.
Range The method should be linear, accurate, and precise over a concentration range, for example, from the reporting threshold (e.g., 0.05%) to 120% of the specified limit for the impurity.To ensure the method is reliable across the expected concentration range of the impurity.
Limit of Quantitation (LOQ) The LOQ should be at or below the reporting threshold for the impurity (e.g., ≤ 0.05%). researchgate.netTo ensure the method is sensitive enough to quantify the impurity at levels that are relevant for quality control.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.To demonstrate a direct proportional relationship between concentration and instrument response.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH). nih.govTo ensure the method remains reliable during routine use under slightly varying conditions.

This interactive table presents a sample Analytical Target Profile (ATP) for a chromatographic method for this compound, detailing the required performance characteristics.

By defining a clear ATP at the outset, the development of an analytical method for this compound becomes a more focused and efficient process, ensuring the final method is robust, reliable, and meets all regulatory expectations. keynotive.io

Computational Chemistry and Theoretical Studies of 7 Methylthio Heptanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. nrel.govphyschemres.org DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for predicting the properties of organic molecules. nrel.gov These calculations can determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. physchemres.orgmdpi.com

A primary application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. nrel.gov For 7-(Methylthio)heptanenitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized structure represents the molecule's most probable conformation in a vacuum. The PubChem database contains a computed 3D conformer of this compound, illustrating its flexible aliphatic chain. nih.gov

Beyond geometry, DFT calculations provide a detailed picture of the molecule's electronic structure. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. imist.ma These calculations also allow for the mapping of electron density and electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding its interaction with other chemical species. imist.ma

Quantum chemical calculations are invaluable for estimating the thermochemical properties of molecules, which can be challenging to measure experimentally. nrel.gov Methods like DFT can be used to compute standard enthalpies of formation, Gibbs free energies of formation, and heat capacities. nrel.govmdpi.com These parameters are essential for predicting the thermodynamics and kinetics of chemical reactions involving this compound. The Gibbs free energy, for instance, helps determine the spontaneity of a reaction and the position of chemical equilibrium, while enthalpy data provides insight into whether reactions will be exothermic or endothermic. nrel.gov

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. dovepress.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects. dovepress.commdpi.com

For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in an aqueous solution or interacting with a lipid membrane. This is particularly relevant for understanding its distribution in biological systems. wikipedia.org By simulating the molecule's dynamics, one can analyze how it folds, how its flexible chain moves, and how it interacts with surrounding solvent molecules, providing a more complete picture of its behavior than static models alone. dovepress.commdpi.com Although a powerful technique, specific MD simulation studies focused on this compound are not prominent in publicly available literature.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are crucial for compound identification and structural elucidation. Quantum chemical calculations can compute theoretical infrared (IR), nuclear magnetic resonance (NMR), and mass spectra (MS). physchemres.org For example, vibrational frequency calculations can predict the key absorption peaks in an IR spectrum, which correspond to the vibrational modes of the molecule's functional groups (e.g., the C≡N stretch of the nitrile group and C-S stretching modes).

While detailed computational spectroscopic studies for this compound are not widely published, experimental spectral data is available. The Human Metabolome Database and PubChem contain experimental GC-MS data for this compound, showing characteristic fragmentation patterns that are used for its identification. nih.gov

Cheminformatics and Predictive Modeling

Cheminformatics employs computational methods to analyze large datasets of chemical information, enabling the prediction of physicochemical and biological properties from molecular structure alone. These predictive models are often built using quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) approaches.

The octanol-water partition coefficient (logP) is a critical parameter that measures a compound's hydrophobicity (lipophilicity). It is a key determinant of a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). wikipedia.org A positive logP value indicates a preference for the hydrophobic lipid phase (octanol) over the aqueous phase (water).

Various computational algorithms are used to estimate logP values from a molecule's structure. wikipedia.org These methods often work by summing the contributions of individual atoms or molecular fragments. For this compound, several predicted logP values have been calculated using such methods. nih.govplantaedb.com These predictions consistently indicate that the compound is moderately hydrophobic.

Table 1: Predicted Partition Coefficients (logP) for this compound

Prediction MethodPredicted logP ValueSource
XLogP3-AA2.2PubChem nih.gov
XlogP2.20PlantaeDB plantaedb.com
Atomic LogP (AlogP)2.82PlantaeDB plantaedb.com

Theoretical Collision Cross-Section (CCS) Calculations for Ion Mobility Spectrometry

The theoretical calculation of the collision cross-section (CCS) for a molecule like this compound is a powerful computational tool used in conjunction with ion mobility-mass spectrometry (IM-MS). nih.govnih.gov IM-MS separates ions in the gas phase based on their size, shape, and charge, providing an experimental CCS value. nih.govnih.gov Theoretical CCS calculations serve to complement and interpret this experimental data, aiding in the structural elucidation and identification of small molecules. nih.govnih.gov

The process of calculating a theoretical CCS value begins with generating a three-dimensional (3D) structure of the ion of interest from its 2D representation. nih.gov For this compound, this would involve creating 3D models of its potential ionic forms, such as the protonated molecule [M+H]⁺. Computational chemistry methods, particularly Density Functional Theory (DFT), are then employed to perform geometry optimization on the possible conformers of the ion. nih.govmdpi.com This step is crucial for conformationally flexible molecules like this compound, which has a long alkyl chain.

Once optimized 3D structures and their corresponding atomic charges are obtained, specialized software is used to calculate the CCS value. mdpi.comwiley.comscispace.com The most accurate and widely used algorithm for small molecules is the Trajectory Method (TM), which simulates the collisions between the ion and a buffer gas (typically nitrogen or helium). nih.govwiley.comscispace.com Programs such as Mobcal and HPCCS are available to perform these calculations. mdpi.comwiley.comscispace.com The final theoretical CCS is often a Boltzmann-weighted average of the CCS values of the most stable conformers, providing a single value that can be compared to experimental results. mdpi.com

While specific theoretical CCS calculations for this compound are not available in the cited literature, the established methodologies allow for the prediction of such values. The table below illustrates the type of data that would be generated from such a computational study for this compound and its potential adducts.

Ionic SpeciesDescriptionPredicted Theoretical CCS (Ų) in N₂ (Illustrative)Computational Method (Illustrative)
[M+H]⁺Protonated molecule135.5Trajectory Method (TM) with DFT (B3LYP/6-311++G(d,p))
[M+Na]⁺Sodium adduct140.2Trajectory Method (TM) with DFT (B3LYP/6-311++G(d,p))
[M+K]⁺Potassium adduct145.8Trajectory Method (TM) with DFT (B3LYP/6-311++G(d,p))

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological or chemical activity. nih.gov For this compound, SAR studies would aim to understand how modifications to its molecular structure affect its properties and interactions with biological systems. Although specific SAR studies for this compound have not been detailed in the reviewed literature, principles can be applied based on studies of related aliphatic nitriles and compounds containing thioether groups. nih.govrsc.org

A retrospective SAR analysis of various aliphatic nitriles has shown that toxicological profiles can be correlated with their chemical structures. nih.gov It was noted that the properties of acetonitrile, the simplest in the series, were quite distinct from other homologous nitriles, suggesting that chain length and substitution play a critical role in determining activity. nih.gov For this compound, key structural features that could be systematically modified in an SAR study include:

The Alkyl Chain: The seven-carbon chain contributes to the lipophilicity of the molecule. Altering the chain length (e.g., creating shorter or longer analogs) would directly impact its solubility, membrane permeability, and potential interactions with hydrophobic binding pockets in biological targets.

The Nitrile Group: The cyano group is a polar, electron-withdrawing group. It can be a key pharmacophore, participating in interactions with biological targets. In SAR studies, it could be replaced by other functional groups (bioisosteres) such as a carboxylic acid, ester, or amide to probe the importance of the nitrile moiety for a specific activity.

The Methylthio Group: The thioether functionality is another important feature. The sulfur atom's size, polarizability, and ability to be oxidized to sulfoxide (B87167) or sulfone create opportunities for varied interactions and metabolic pathways. rsc.org SAR studies on other sulfur-containing compounds have shown that such modifications can significantly alter biological activity. rsc.orgresearchgate.net For example, in studies of wasabi-derived compounds, the oxidation state of the sulfur in isothiocyanates was shown to influence their effects on cancer cells. researchgate.net

The following table outlines a hypothetical SAR study for this compound, detailing potential structural modifications and their expected impact on the compound's properties based on general chemical principles.

Structural ModificationExample AnalogPredicted Impact on Properties/Activity
Alkyl chain length variation5-(Methylthio)pentanenitrileDecreased lipophilicity; altered binding affinity to hydrophobic targets.
Nitrile group replacement7-(Methylthio)heptanoic acidIncreased polarity and acidity; potential for different ionic interactions.
Oxidation of the sulfur atom7-(Methylsulfinyl)heptanenitrileIncreased polarity and hydrogen bonding capability; potential for altered metabolic stability and biological targets.
Branching of the alkyl chain6-Methyl-7-(methylthio)heptanenitrileIntroduction of steric hindrance; may increase selectivity for specific binding sites.

Synthesis and Exploration of Derivatives of 7 Methylthio Heptanenitrile

Functionalization at the Nitrile Group

The nitrile group in 7-(methylthio)heptanenitrile is a key site for chemical modification, offering a gateway to various nitrogen-containing compounds.

The synthesis of aminated derivatives from this compound can be achieved through the reduction of the nitrile group to a primary amine, followed by subsequent alkylation.

Synthesis of 7-Aminoheptanenitrile:

A common method for the reduction of nitriles to primary amines is catalytic hydrogenation. nih.govrsc.orgbme.hu This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst.

Reaction: Catalytic hydrogenation of this compound.

Reagents: Hydrogen gas (H₂), Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel). researchgate.net

Product: 7-(Methylthio)heptan-1-amine.

Synthesis of 7-(Methylamino)heptanenitrile:

The primary amine obtained from the reduction can then be methylated to yield the desired N-methylated product. A variety of methods can be employed for this transformation, including reductive amination or direct alkylation.

Reaction: Reductive amination of 7-(methylthio)heptan-1-amine with formaldehyde.

Reagents: Formaldehyde (CH₂O), Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation).

Product: 7-(Methylamino)heptanenitrile.

Alternatively, direct alkylation of the primary amine with a methylating agent can be performed, though this method may yield a mixture of mono- and di-methylated products.

DerivativeStarting MaterialKey TransformationReagents
7-(Methylamino)heptanenitrileThis compound1. Nitrile Reduction2. N-Methylation1. H₂, Pd/C2. CH₂O, NaBH₄

Functionalization at the Alkyl Chain

Modification of the seven-carbon alkyl chain of this compound allows for the introduction of various functional groups, such as halogens and hydroxyl groups. These transformations often proceed through a common intermediate, 7-hydroxyheptanenitrile.

The synthesis of 7-haloheptanenitriles can be accomplished from 7-hydroxyheptanenitrile through nucleophilic substitution reactions.

Synthesis of 7-Bromoheptanenitrile:

The hydroxyl group of 7-hydroxyheptanenitrile can be converted to a good leaving group and subsequently displaced by a bromide ion.

Reaction: Bromination of 7-hydroxyheptanenitrile.

Reagents: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Product: 7-Bromoheptanenitrile. chemicalbook.com

Synthesis of 7-Chlorotheptanenitrile:

Similarly, chlorination can be achieved using standard chlorinating agents.

Reaction: Chlorination of 7-hydroxyheptanenitrile.

Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Product: 7-Chlorotheptanenitrile. alfa-chemistry.com

DerivativeStarting MaterialKey TransformationReagents
7-Bromoheptanenitrile7-HydroxyheptanenitrileBrominationPBr₃ or HBr
7-Chlorotheptanenitrile7-HydroxyheptanenitrileChlorinationSOCl₂ or PCl₅

The synthesis of 7-hydroxyheptanenitrile can be approached through the hydrolysis of a corresponding 7-haloheptanenitrile.

Reaction: Hydrolysis of 7-haloheptanenitrile.

Reagents: Water (H₂O) with a base (e.g., sodium hydroxide (B78521), NaOH) or a silver salt (e.g., silver nitrate, AgNO₃) to facilitate the reaction.

Product: 7-Hydroxyheptanenitrile.

This hydroxylated derivative serves as a crucial intermediate for the synthesis of other functionalized compounds as described above.

DerivativeStarting MaterialKey TransformationReagents
7-Hydroxyheptanenitrile7-BromoheptanenitrileHydrolysisH₂O, NaOH

Sulfur Atom Modifications

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones, which can significantly alter the chemical and physical properties of the molecule.

The oxidation of the thioether in this compound can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone.

Synthesis of 7-(Methylsulfinyl)heptanenitrile (Sulfoxide):

Selective oxidation to the sulfoxide can be achieved using a stoichiometric amount of a mild oxidizing agent. rsc.orgmdpi.comorganic-chemistry.orgacs.org

Reaction: Selective oxidation of the thioether.

Reagents: Hydrogen peroxide (H₂O₂) under controlled conditions (e.g., low temperature, specific catalysts), or other mild oxidants like sodium periodate (NaIO₄). researchgate.net

Product: 7-(Methylsulfinyl)heptanenitrile.

Synthesis of 7-(Methylsulfonyl)heptanenitrile (Sulfone):

Further oxidation of the sulfoxide or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant will yield the sulfone. rsc.orgorganic-chemistry.org

Reaction: Complete oxidation of the thioether.

Reagents: Excess hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or stronger oxidizing agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

Product: 7-(Methylsulfonyl)heptanenitrile.

DerivativeStarting MaterialOxidation LevelTypical Oxidizing Agent
7-(Methylsulfinyl)heptanenitrileThis compoundSulfoxideH₂O₂ (1 equivalent)
7-(Methylsulfonyl)heptanenitrileThis compoundSulfoneH₂O₂ (excess)

Ring Closure and Heterocycle Formation

The presence of both a nitrile group and a methylthio moiety in this compound offers several possibilities for intramolecular and intermolecular cyclization reactions to form sulfur-containing heterocycles.

While direct experimental data on the cyclization of this compound is not extensively documented in publicly available literature, the reactivity of analogous ω-thioalkyl nitriles suggests potential pathways. One plausible approach involves the Thorpe-Ziegler cyclization, an intramolecular condensation of dinitriles catalyzed by a strong base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. scribd.comwikipedia.org For this compound, this would necessitate the introduction of a second nitrile group into the molecule.

Another relevant synthetic strategy is the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.comwikipedia.org Although this is an intermolecular reaction, it highlights a common method for constructing thiophene rings, a class of sulfur-containing heterocycles. The application of a Gewald-type reaction involving a derivative of this compound could potentially lead to the formation of a thiophene ring appended to the heptyl chain.

The following table summarizes potential cyclization reactions for long-chain alkylthio nitriles, which could be analogous to the reactivity of this compound derivatives.

Reaction NameReactantsProduct TypeReference
Thorpe-Ziegler CyclizationDinitrile with a thioether linkageCyclic α-cyanoenamine/ketone scribd.comwikipedia.org
Gewald ReactionKetone/aldehyde, α-cyanoester, elemental sulfur2-Aminothiophene mdpi.comwikipedia.org
Intramolecular Cyclizationω-Haloalkylthio nitrileCyclic thioether with nitrile groupN/A

The synthesis of fused heterocyclic systems, such as the named thiadiazolo[3,2-b]pyrimidine derivative, would require a multi-step synthetic sequence starting from this compound. A plausible synthetic strategy would involve the initial formation of a pyrimidine ring, which is then fused with a thiadiazole ring.

The construction of the initial pyrimidine ring could potentially be achieved by reacting a β-dicarbonyl derivative of this compound with a suitable amidine. Subsequently, the formation of the fused thiadiazole ring could be accomplished through various methods, for instance, by reacting a 2-hydrazinylpyrimidine intermediate with a thiocarbonyl compound. The synthesis of thiadiazolopyrimidines has been reported to possess various biological activities. researchgate.net

A hypothetical reaction scheme for the synthesis of a fused ring system is presented below. It is important to note that this is a generalized pathway, and specific reagents and conditions would need to be determined experimentally.

Hypothetical Synthetic Scheme:

Functionalization of this compound: Introduction of a β-dicarbonyl moiety.

Pyrimidine Ring Formation: Condensation with an amidine to form a substituted pyrimidine.

Introduction of a Hydrazine Group: Conversion of a suitable functional group on the pyrimidine ring to a hydrazine.

Thiadiazole Ring Formation: Cyclization with a thiocarbonyl-containing reagent.

Application-Oriented Derivative Synthesis

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules with tailored properties.

This compound can serve as a scaffold to introduce multiple functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. youtube.comyoutube.com The thioether can be oxidized to a sulfoxide or a sulfone, which can act as directing groups or participate in further reactions.

This versatility allows for the synthesis of a wide range of polyfunctional molecules. For example, the conversion of the nitrile to an amino group and the thioether to a sulfone would yield an amino sulfone with a long alkyl chain, a motif found in some biologically active molecules.

The following table outlines some potential transformations of the functional groups in this compound.

Functional GroupTransformationResulting Functional GroupPotential Reagents
Nitrile (-CN)ReductionAmine (-CH₂NH₂)LiAlH₄
Nitrile (-CN)HydrolysisCarboxylic Acid (-COOH)H₃O⁺, heat
Nitrile (-CN)Grignard ReactionKetone (-C(=O)R)RMgX, then H₃O⁺
Thioether (-SMe)OxidationSulfoxide (-S(=O)Me)H₂O₂
Thioether (-SMe)OxidationSulfone (-S(=O)₂Me)m-CPBA (2 equiv.)

The long heptyl chain of this compound provides a flexible spacer for the construction of complex organic architectures, such as macrocycles or polymers. nih.gov By introducing reactive functional groups at both ends of the molecule (or a derivative thereof), it can be used in polymerization or macrocyclization reactions.

For instance, conversion of the nitrile to an amine and functionalization of the methylthio group to a terminal carboxylic acid would create an amino acid-like monomer. This monomer could then be used in peptide synthesis or for the creation of polyamides. Alternatively, if two molecules of a derivatized this compound are linked together, they could undergo an intramolecular cyclization to form a macrocycle containing two thioether linkages.

While specific examples utilizing this compound for these applications are not prominent in the literature, the principles of organic synthesis suggest its potential as a versatile component in the design and construction of complex molecular structures.

Q & A

Q. What are the validated analytical techniques for characterizing 7-(Methylthio)heptanenitrile, and what key spectral markers should researchers prioritize?

Methodological Answer: The compound is typically characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Key spectral markers include:

  • ¹H-NMR : Peaks for the methylthio group (-SCH₃) at δ ~2.1 ppm and the nitrile proton absence (confirmed via ¹³C-NMR resonance at ~120 ppm for the -C≡N group) .
  • IR : A strong absorption band near 2240 cm⁻¹ for the nitrile functional group .
  • MS : Molecular ion peak at m/z 157.276 (consistent with C₈H₁₅NS) and fragmentation patterns reflecting the alkyl chain and methylthio moiety .
    Chromatographic methods like GC-MS are recommended for purity assessment, with retention indices calibrated against known standards .

Q. What synthetic routes are reported for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Alkylation of heptanenitrile : Reaction with methylthiolate (CH₃S⁻) in anhydrous DMF at 60–80°C yields ~70–80% product .
  • Byproduct mitigation : Lower temperatures (40–50°C) reduce disulfide byproduct formation, while inert atmospheres (N₂/Ar) prevent oxidation of the thioether group .
    Purification via silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH gradients) is critical to isolate the nitrile from unreacted precursors .

Advanced Research Questions

Q. How does thermal degradation during sample preparation or storage affect the stability of this compound, and what byproducts are formed?

Methodological Answer: Thermal processing above 140°C induces decomposition via:

  • Cyanide elimination : Formation of volatile nitriles (e.g., acetonitrile) and methylthioalkanes, detected via GC×GC-ToFMS .
  • Oxidation : The methylthio group (-SCH₃) oxidizes to sulfoxide (-SOCH₃) under aerobic conditions, confirmed by LC-MS/MS and ¹H-NMR shifts .
    Mitigation strategies : Store samples at ≤4°C under nitrogen, and avoid prolonged exposure to light or high-temperature solvents (e.g., refluxing alcohols) .

Q. What contradictions exist in reported biological activities of this compound, and how can experimental design address these discrepancies?

Methodological Answer: Discrepancies arise in its purported anticancer vs. antihypoxic effects:

  • Anticancer activity : Reported in Alyssum minimum extracts (IC₅₀ ~50 µM in HeLa cells) via apoptosis induction .
  • Antihypoxic activity : Observed in Diptychocarpus strictus (EC₅₀ ~10 µM in hypoxia models), attributed to mitochondrial ROS modulation .
    Resolution strategies :
    • Use standardized bioassay conditions (e.g., oxygen levels, cell lines) to isolate context-specific effects.
    • Conduct structure-activity relationship (SAR) studies to differentiate contributions of the nitrile vs. thioether moieties .

Q. How can researchers optimize extraction protocols to maximize this compound recovery from plant matrices?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile-methanol mixtures) enhance extraction efficiency due to the compound’s moderate logP (~2.9) .
  • Enzymatic pretreatment : Use cellulase or pectinase to disrupt plant cell walls, improving yield by 20–30% .
  • SPE purification : Reverse-phase C18 cartridges remove co-extracted pigments and lipids, with elution optimized at 70% acetonitrile in pH 7.5 buffer .

Data Contradiction Analysis

Q. Why do logP values for this compound vary between computational predictions (2.9) and experimental measurements (2.52)?

Methodological Answer: Discrepancies arise from:

  • Algorithm bias : ALOGPS overestimates logP for sulfur-containing compounds due to limited training data .
  • Experimental conditions : Shake-flask method inconsistencies (e.g., pH, solvent saturation) affect partitioning. Validate via HPLC-derived logP using a calibrated ODS column .

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